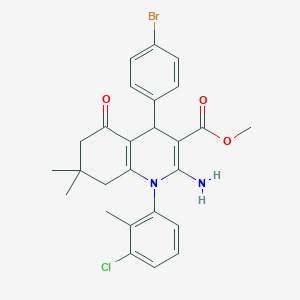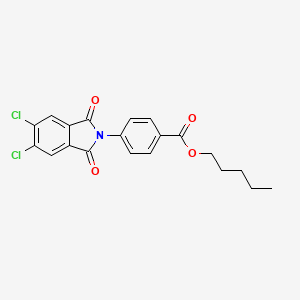![molecular formula C18H12Br2N4 B11539120 (E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine](/img/structure/B11539120.png)
(E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine is a synthetic organic compound characterized by the presence of bromopyridine and imine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine typically involves the following steps:
Formation of the Imine Intermediate: The reaction begins with the condensation of 5-bromopyridine-2-carbaldehyde with 4-aminobenzaldehyde under acidic conditions to form the imine intermediate.
Coupling Reaction: The imine intermediate is then coupled with another molecule of 5-bromopyridine-2-carbaldehyde in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromopyridine moieties make it a versatile intermediate for cross-coupling reactions, such as Suzuki or Heck reactions.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the imine group allows for interactions with biological targets through hydrogen bonding and other non-covalent interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could be a candidate for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism by which (E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-(5-Chloropyridin-2-YL)-1-{4-[(E)-[(5-chloropyridin-2-YL)imino]methyl]phenyl}methanimine
- (E)-N-(5-Fluoropyridin-2-YL)-1-{4-[(E)-[(5-fluoropyridin-2-YL)imino]methyl]phenyl}methanimine
Uniqueness
The uniqueness of (E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine lies in its bromine atoms, which provide distinct reactivity compared to its chloro or fluoro analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C18H12Br2N4 |
|---|---|
Molekulargewicht |
444.1 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-1-[4-[(5-bromopyridin-2-yl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C18H12Br2N4/c19-15-5-7-17(23-11-15)21-9-13-1-2-14(4-3-13)10-22-18-8-6-16(20)12-24-18/h1-12H |
InChI-Schlüssel |
HCBCOXVARXYYQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=NC=C(C=C2)Br)C=NC3=NC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2E,5Z)-5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11539047.png)
![2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11539049.png)

![2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B11539072.png)

![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(4-chlorophenoxy)acetohydrazide]](/img/structure/B11539082.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide](/img/structure/B11539093.png)
![N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11539098.png)
![3-[(2E)-2-benzylidene-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B11539103.png)
![(5E)-5-[3-(benzyloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11539111.png)
![2-Amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11539114.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11539117.png)
![1-(Naphthalen-1-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11539119.png)
